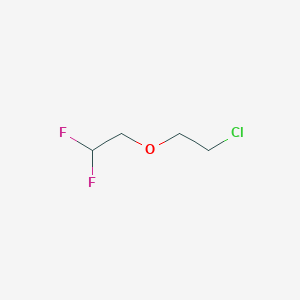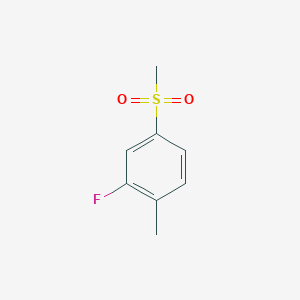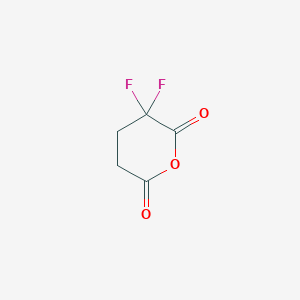
2,2-Difluoroglutaric anhydride
Overview
Description
Scientific Research Applications
Synthesis Applications
2,2-Difluoroglutaric anhydride plays a significant role in the synthesis of functionalized compounds. Moens et al. (2012) developed a method for synthesizing functionalized 5,5-difluoropiperidines using this compound. This process involved reacting this compound with various imines to yield difluoropiperidinone carboxylic acids, which were then reduced to produce new trans-2-aryl-1-benzyl-5,5-difluoro-3-hydroxymethylpiperidines (Moens et al., 2012).
Electron Affinity Studies
Cooper and Compton (1974) studied the electron affinities of hexafluoroglutaric anhydride, a compound closely related to this compound. Their research focused on measuring molecular electron affinities using a cesium collisional ionization technique and analyzing the dissociative electron attachment to these compounds (Cooper & Compton, 1974).
Organic Synthesis
Triflic anhydride, another anhydride closely related to this compound, has been extensively used in synthetic organic chemistry. Huang and Kang (2021) and Qin et al. (2022) have highlighted the use of triflic anhydride in various organic transformations. These transformations involve the electrophilic activation of different compounds, demonstrating the versatility of anhydrides in organic synthesis (Huang & Kang, 2021); (Qin et al., 2022).
Mechanism of Action
Target of Action
Anhydrides, in general, are known to interact with various functional groups in organic compounds . They are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides .
Mode of Action
The mode of action of 2,2-Difluoroglutaric anhydride involves nucleophilic attack on the carbonyl group, followed by the removal of a leaving group . This is a general mechanism for anhydrides, which are carboxylic acid derivatives. The presence of an electronegative substituent, such as fluorine in this compound, can act as a leaving group during nucleophile substitution reactions .
Biochemical Pathways
Anhydrides are known to participate in various biochemical reactions, including the formation of esters, amides, and other carboxylic acid derivatives .
Pharmacokinetics
The properties of anhydrides and similar compounds suggest that they are likely to be rapidly metabolized and excreted .
Result of Action
The reactivity of anhydrides suggests that they could potentially participate in a variety of biochemical reactions, leading to changes in cellular metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reactivity of anhydrides can be affected by factors such as pH, temperature, and the presence of other reactive species .
properties
IUPAC Name |
3,3-difluorooxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2O3/c6-5(7)2-1-3(8)10-4(5)9/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICFSEVPEYNTTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)OC1=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1465046.png)
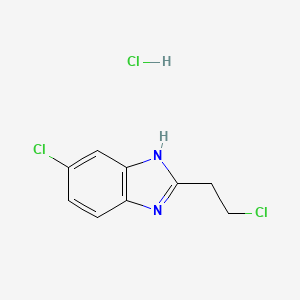
![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1465050.png)
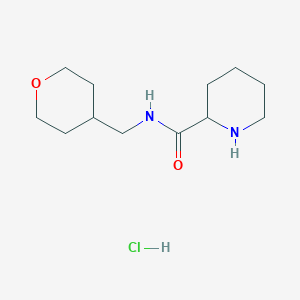
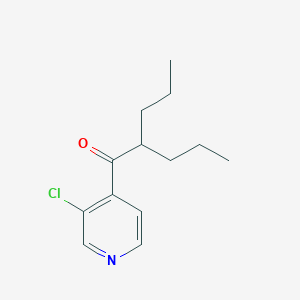
![7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1465055.png)
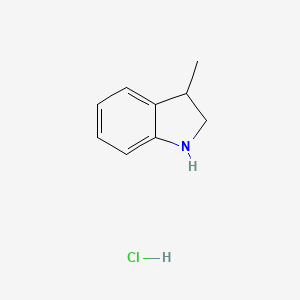
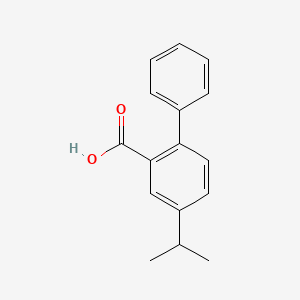
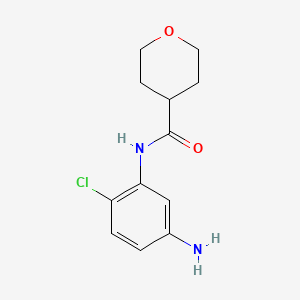
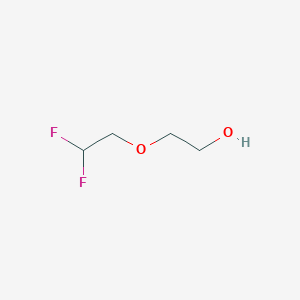
![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1465065.png)
![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465066.png)
